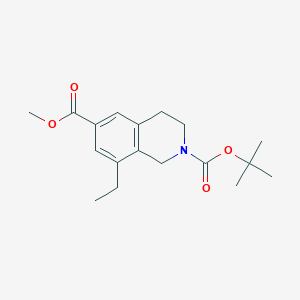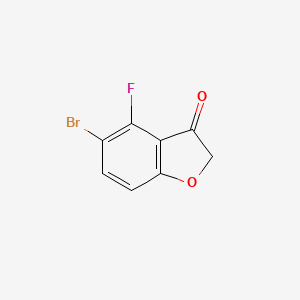![molecular formula C10H18O2 B13905109 [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol](/img/structure/B13905109.png)
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol is a deuterated compound with the molecular formula C10H15D3O2 Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
準備方法
The synthesis of [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol typically involves the introduction of deuterium atoms into the methoxymethyl group of norbornan-1-ylmethanol. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. Industrial production methods may involve large-scale deuteration processes to ensure the efficient incorporation of deuterium atoms into the target molecule .
化学反応の分析
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
[4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to deuterium incorporation .
作用機序
The mechanism of action of [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol involves the interaction of its deuterated methoxymethyl group with various molecular targets. The presence of deuterium can influence the compound’s binding affinity, stability, and reactivity. These effects are often studied using advanced techniques such as NMR spectroscopy and mass spectrometry to elucidate the molecular pathways involved .
類似化合物との比較
Similar compounds to [4-(Trideuteriomethoxymethyl)norbornan-1-yl]methanol include other deuterated analogs of norbornan-1-ylmethanol and methoxymethyl derivatives. These compounds share similar structural features but differ in the extent and position of deuterium incorporation. The uniqueness of this compound lies in its specific deuteration pattern, which can lead to distinct physical and chemical properties compared to its non-deuterated counterparts .
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
173.27 g/mol |
IUPAC名 |
[4-(trideuteriomethoxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O2/c1-12-8-10-4-2-9(6-10,7-11)3-5-10/h11H,2-8H2,1H3/i1D3 |
InChIキー |
BBJWPQAKAMJJQR-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OCC12CCC(C1)(CC2)CO |
正規SMILES |
COCC12CCC(C1)(CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide](/img/structure/B13905033.png)









![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)

![5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13905098.png)
